Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
This compound is an ester derivative of a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the ester functional group (COO-) and the hydroxymethyl group (-CH2OH) could potentially make this compound interesting for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the ester and hydroxymethyl functional groups. These groups could potentially participate in hydrogen bonding and other intermolecular interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester and hydroxymethyl functional groups. For instance, the ester group could potentially undergo hydrolysis, transesterification, or other reactions common to esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the ester and hydroxymethyl functional groups. For instance, the compound might exhibit polarity due to the presence of these polar functional groups .Scientific Research Applications
Telotristat Ethyl and Carcinoid Syndrome
Telotristat Ethyl in Treating Carcinoid Syndrome : Telotristat Ethyl, a tryptophan hydroxylase inhibitor, has been studied extensively for its efficacy in reducing bowel movement frequency in patients with carcinoid syndrome not adequately controlled by somatostatin analogs. Research has shown that Telotristat Ethyl is generally safe and well-tolerated, resulting in significant reductions in bowel movement frequency and urinary 5-hydroxyindole acetic acid (Kulke et al., 2017); (Pavel et al., 2018).
Metabolism and Toxicity Studies
Metabolism and Toxicity : The study of metabolites and toxicity of various compounds, including synthetic cathinones and phthalates, in humans is crucial for understanding their pharmacokinetics and potential adverse effects. This research helps in identifying biomarkers for exposure and effects, contributing to the development of safer and more effective therapeutic agents (Lee et al., 2015); (Koch et al., 2005).
Alcohol Consumption Biomarkers
Alcohol Consumption Biomarkers : Ethyl glucuronide (EtG) is explored as a biomarker for alcohol consumption, offering a longer detection window than ethanol itself. This research is significant for both clinical and forensic implications, providing insights into the diagnosis and management of alcohol-related disorders (Wurst et al., 1999).
Ethylene Glycol Intoxication Treatment
Treatment of Ethylene Glycol Intoxication : The use of 4-Methylpyrazole (4-MP) as an inhibitor of alcohol dehydrogenase offers a potential therapeutic strategy for treating ethylene glycol intoxication. This approach provides an alternative to traditional treatments, highlighting the importance of novel pharmacological interventions in toxicology (Baud et al., 1986).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)9-10(6)2/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSRAEZVAFOUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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